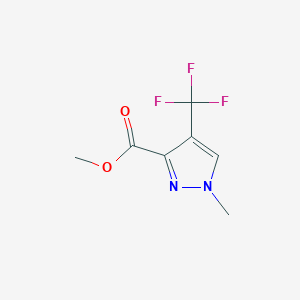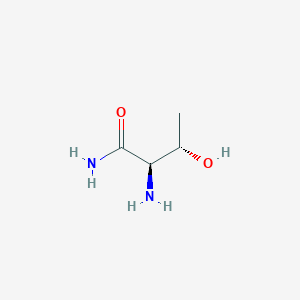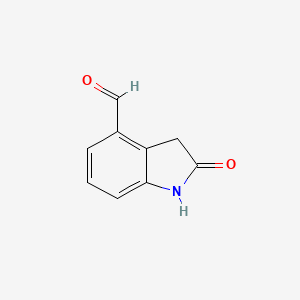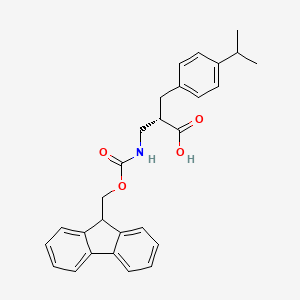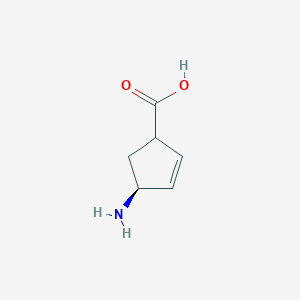
2-Fluoro-5-vinylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-vinylnicotinic acid is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 2-position and a vinyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-vinylnicotinic acid typically involves multi-step organic reactions. One common method includes the fluorination of 5-vinylnicotinic acid using a suitable fluorinating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 2-Fluoro-5-vinylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield 2-fluoro-5-formylnicotinic acid, while reduction may produce 2-fluoro-5-ethylnicotinic acid.
科学的研究の応用
2-Fluoro-5-vinylnicotinic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced properties like chemical resistance and thermal stability.
作用機序
The mechanism of action of 2-Fluoro-5-vinylnicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways, such as inhibition of specific enzymes or alteration of signal transduction processes.
類似化合物との比較
- 2-Fluoronicotinic acid
- 5-Fluoronicotinic acid
- 2-Vinylnicotinic acid
- 5-Vinylnicotinic acid
Comparison: 2-Fluoro-5-vinylnicotinic acid is unique due to the simultaneous presence of both a fluorine atom and a vinyl group on the nicotinic acid scaffold. This dual substitution can result in distinct chemical reactivity and biological activity compared to its analogs. For instance, the fluorine atom can enhance metabolic stability and bioavailability, while the vinyl group can provide a site for further functionalization.
特性
分子式 |
C8H6FNO2 |
|---|---|
分子量 |
167.14 g/mol |
IUPAC名 |
5-ethenyl-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6FNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h2-4H,1H2,(H,11,12) |
InChIキー |
VPCNNTKZSGGMCU-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=C(N=C1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


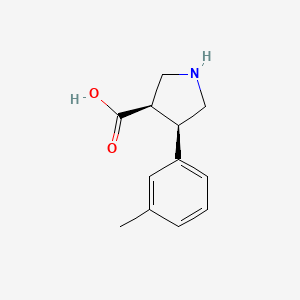
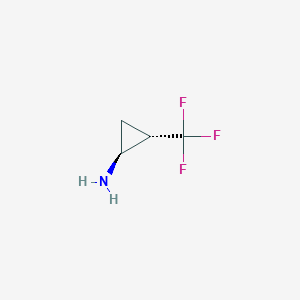
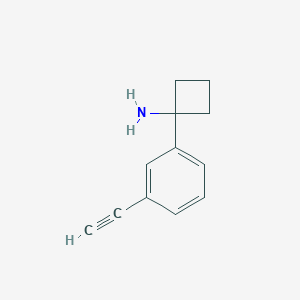
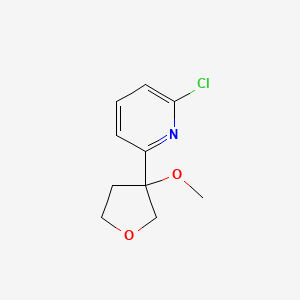
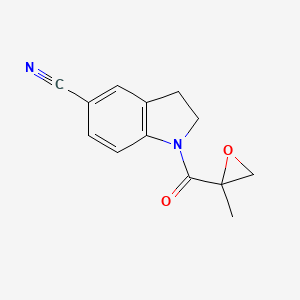
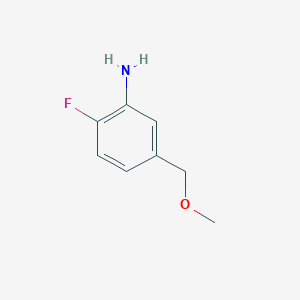

![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)
